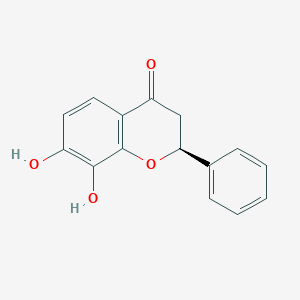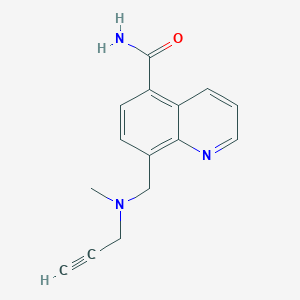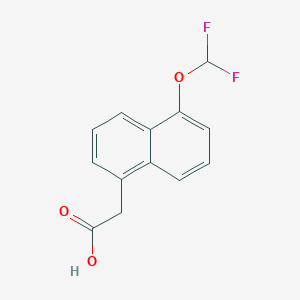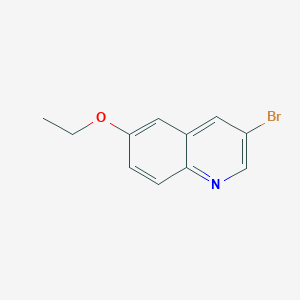
3-Bromo-6-ethoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-ethoxyquinoline is a heterocyclic aromatic compound with the molecular formula C11H10BrNO and a molecular weight of 252.11 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry . The presence of bromine and ethoxy groups on the quinoline ring enhances its chemical reactivity and potential for various applications.
Vorbereitungsmethoden
The synthesis of 3-Bromo-6-ethoxyquinoline typically involves the bromination of 6-ethoxyquinoline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the 6-ethoxyquinoline in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) . The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Analyse Chemischer Reaktionen
3-Brom-6-ethoxychinolin durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom kann in Substitutionsreaktionen durch andere Nukleophile ersetzt werden. Häufige Reagenzien sind Natriummethoxid (NaOMe) oder Kalium-tert-butoxid (KOtBu) in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO).
Oxidationsreaktionen: Die Ethoxygruppe kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) zu einer Carbonylgruppe oxidiert werden.
Reduktionsreaktionen: Der Chinolinring kann mit Hydrierungskatalysatoren wie Palladium auf Kohlenstoff (Pd/C) unter Wasserstoffgas (H2)-Atmosphäre reduziert werden.
Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind substituierte Chinoline, Chinolinketone und reduzierte Chinolinderivate .
Wissenschaftliche Forschungsanwendungen
3-Brom-6-ethoxychinolin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Industrie: Es wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Brom-6-ethoxychinolin und seinen Derivaten beinhaltet häufig die Interaktion mit biologischen Makromolekülen wie Enzymen und Rezeptoren. Die Brom- und Ethoxygruppen können die Bindungsaffinität und Spezifität an Zielstellen verbessern. Zum Beispiel können die Verbindungen in antimikrobiellen Anwendungen bakterielle Enzyme hemmen und so wichtige Stoffwechselwege stören .
Wirkmechanismus
The mechanism of action of 3-Bromo-6-ethoxyquinoline and its derivatives often involves interaction with biological macromolecules such as enzymes and receptors. The bromine and ethoxy groups can enhance binding affinity and specificity to target sites. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes, disrupting essential metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
3-Brom-6-ethoxychinolin kann mit anderen Chinolinderivaten verglichen werden, wie z. B.:
3-Brom-4-chlor-6-ethoxychinolin: Diese Verbindung hat ein zusätzliches Chloratom, das ihre Reaktivität und biologische Aktivität weiter verändern kann.
6-Ethoxychinolin: Fehlt das Bromatom, was es in bestimmten Substitutionsreaktionen weniger reaktiv macht.
3-Benzyl-6-brom-2-methoxychinolin: Enthält eine Benzyl- und eine Methoxygruppe, die andere chemische und biologische Eigenschaften bieten.
Die Einzigartigkeit von 3-Brom-6-ethoxychinolin liegt in seinem spezifischen Substitutionsschema, das ein Gleichgewicht zwischen Reaktivität und Stabilität bietet und es zu einem vielseitigen Zwischenprodukt in verschiedenen chemischen Synthesen macht .
Eigenschaften
Molekularformel |
C11H10BrNO |
|---|---|
Molekulargewicht |
252.11 g/mol |
IUPAC-Name |
3-bromo-6-ethoxyquinoline |
InChI |
InChI=1S/C11H10BrNO/c1-2-14-10-3-4-11-8(6-10)5-9(12)7-13-11/h3-7H,2H2,1H3 |
InChI-Schlüssel |
OFQMAONXJIEKEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=CC(=CN=C2C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7'-Bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-amine](/img/structure/B11860858.png)
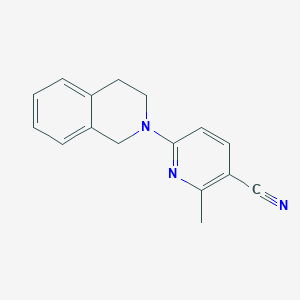
![tert-Butyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B11860869.png)
![({8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-5-yl}methyl)dimethylamine](/img/structure/B11860870.png)
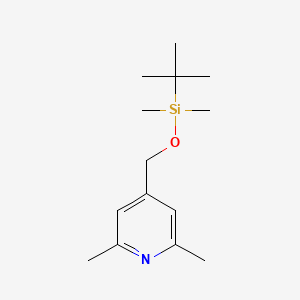
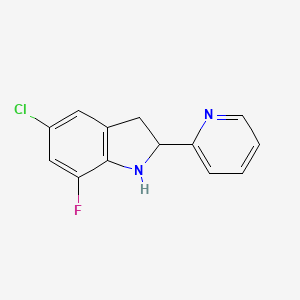
![N-(3-Amino-1H-pyrazolo[3,4-b]pyridin-5-yl)benzamide](/img/structure/B11860882.png)


